1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol
Description
Properties
IUPAC Name |
1-(5-bromo-1-benzothiophen-2-yl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3OS/c11-6-1-2-7-5(3-6)4-8(16-7)9(15)10(12,13)14/h1-4,9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPRCJSMIZSHKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(S2)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzo[b]thiophene Core
The core benzo[b]thiophene derivative is typically synthesized via a multi-step process starting from commercially available precursors such as 2-bromophenyl derivatives. The key steps involve:
Preparation of 2-bromophenylbenzo[b]thiophene:
This is achieved through a palladium-catalyzed cross-coupling reaction, such as Suzuki or Stille coupling, between a bromophenyl precursor and a thiophene fragment.
Research findings indicate that palladium acetate (Pd(OAc)₂) combined with triphenylphosphine (PPh₃) as a ligand in a suitable solvent like DMF at elevated temperatures (around 130°C) facilitates this step.Halogenation at the 5-position:
The bromination at the 5-position of the benzo[b]thiophene is performed using N-bromosuccinimide (NBS) in a polar aprotic solvent such as dimethylformamide (DMF).
This reaction proceeds at room temperature over 12 hours, yielding 5-bromobenzo[b]thiophene derivatives with high selectivity and yields approaching 91%.
Data Table 1: Key Reagents and Conditions for Core Synthesis
| Step | Reagents / Catalysts | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Palladium acetate, PPh₃ | DMF | 130°C | 18 h | - | Cross-coupling to form benzo[b]thiophene core |
| 2 | N-bromosuccinimide (NBS) | DMF | Room temp | 12 h | 91% | Bromination at 5-position |
The key step involves the introduction of the trifluoroethanol group at the 2-position of the benzo[b]thiophene:
Preparation of the 2-trifluoroethyl derivative:
Starting from the 2-bromobenzo[b]thiophene, a nucleophilic substitution or cross-coupling reaction with a trifluoroethyl precursor is performed.
One effective approach involves a palladium-catalyzed coupling of the bromide with a suitable trifluoroethyl nucleophile, such as a trifluoroethyl boronic acid or a silyl-protected trifluoroethyl reagent, under inert atmosphere (argon) at elevated temperatures (~130°C).
Alternatively, a methylation with methyl trifluoromethyl reagents can be employed, followed by hydrolysis to yield the trifluoroethanol group.Hydrolysis and oxidation steps:
The intermediate is then subjected to hydrolysis under mild conditions to generate the free trifluoroethanol group.
To convert the methyl or silyl-protected intermediates into the alcohol, treatment with water or dilute acid is performed, often in the presence of a fluoride source like tetrabutylammonium fluoride (TBAF) for silyl deprotection.
The synthesis of 1-(5-bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol has been reported with an overall yield of approximately 54%, utilizing a silyl-protected intermediate, followed by deprotection and hydrolysis steps.
The process involves the use of TMS–CF₃ reagents, which are reacted with the brominated precursor under argon, then hydrolyzed with water and TBAF to liberate the trifluoroethanol group.
Final Oxidation and Purification
The final step involves oxidation or hydrolysis to convert any protected trifluoroethyl intermediates into the free alcohol:
Hydrolysis with TBAF and water ensures removal of silyl groups, yielding the target compound.
Purification is achieved through silica gel chromatography, typically using a mixture of hexane and ethyl acetate, followed by recrystallization from ethanol or other suitable solvents to obtain pure product.
- The overall synthetic route provides a practical approach with moderate to good yields, emphasizing the importance of controlled reaction conditions to prevent over-oxidation or side reactions.
Summary of the Preparation Strategy
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The trifluoroethanol group can be reduced to form the corresponding alcohol or alkane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), bases (sodium hydride, potassium carbonate)
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Major Products Formed:
- Substituted benzothiophenes
- Sulfoxides and sulfones
- Reduced alcohols and alkanes
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound is derived from benzo[b]thiophene derivatives, which are known for their diverse biological activities. Research indicates that benzothiophene derivatives exhibit a range of pharmacological effects including anti-inflammatory, anti-cancer, and neuroprotective properties. Specifically, compounds similar to 1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol have been investigated for their potential as antagonists of prostaglandin D2 (PGD2), which is implicated in various allergic and inflammatory disorders such as asthma and systemic mastocytosis .
Case Study: Antagonistic Effects on PGD2
A notable study highlighted the synthesis of benzothiophene derivatives that act as specific antagonists of PGD2. These compounds demonstrated significant efficacy in models of nasal occlusion and other allergic responses. The structural modifications introduced by the bromine and trifluoroethanol groups enhance the bioactivity and selectivity towards target receptors .
Electrochemical Applications
Electrochemical Properties
The unique electronic properties imparted by the trifluoroethanol moiety make this compound suitable for use in electrochemical systems. Research has shown that fluorinated compounds often exhibit improved stability and conductivity when used as components in electrochemical cells.
Case Study: Polymerization and Capacitive Behavior
Recent studies have explored the electrochemical polymerization of thiophene derivatives to create conductive polymers with enhanced capacitance properties. The incorporation of this compound into polymer matrices has been shown to improve charge storage capabilities significantly . This application is particularly relevant for developing advanced materials for energy storage devices such as supercapacitors.
Material Science
Synthesis of Functional Materials
The compound serves as a precursor in the synthesis of various functional materials. Its ability to form stable complexes with metals can be exploited in catalysis and sensor technology.
| Application Area | Description |
|---|---|
| Catalysis | Acts as a ligand in metal-catalyzed reactions due to its electron-rich nature. |
| Sensors | Utilized in the development of chemical sensors due to its selective binding properties. |
Mechanism of Action
The mechanism of action of 1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The bromine and trifluoroethanol groups play a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target being studied .
Comparison with Similar Compounds
1-(5-Amino-2-chlorophenyl)-2,2,2-trifluoroethanol
- Structure: Replaces the benzo[b]thiophene with a chlorophenyl ring (5-amino-2-chlorophenyl) .
- Molecular Weight: 225.59 g/mol (C₈H₇ClF₃NO), lighter than the target compound due to the absence of the sulfur heterocycle.
- Synthesis: Prepared via nucleophilic substitution or reduction of corresponding ketones.
- Applications: Potential as a chiral auxiliary or intermediate in asymmetric synthesis.
1-(2-Bromophenyl)-2,2,2-trifluoroethanol
- Structure: Phenyl ring with bromine at position 2 and trifluoroethanol at position 1 .
- Molecular Weight : 255.03 g/mol (C₈H₆BrF₃O).
- Physical Properties: SMILES notation confirms the ortho-bromo substitution (BrC₁C=CC=CC=1C(C(F)(F)F)O) .
- Reactivity : Bromine at position 2 may direct electrophilic substitution differently compared to the benzo[b]thiophene derivative.
1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone
1-(2-Chloro-4-pyridyl)-2,2,2-trifluoroethanol
- Structure: Pyridine ring with chlorine at position 2 and trifluoroethanol at position 1 .
- Applications : Used in asymmetric catalysis, such as in palladium-catalyzed enantioselective arylations .
- Electronic Effects : The pyridine nitrogen introduces electron-deficient characteristics, contrasting with the electron-rich benzo[b]thiophene.
Physical and Spectral Properties
Biological Activity
1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol (C10H6BrF3OS) is a compound of interest in medicinal chemistry due to its unique structural features that may confer specific biological activities. This article reviews the biological activity of this compound, presenting findings from various studies and synthesizing data into comprehensive tables for clarity.
- Molecular Formula : C10H6BrF3OS
- Molecular Weight : 303.12 g/mol
- CAS Number : 71301974
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an inhibitor in various biochemical pathways. The compound's structure suggests possible interactions with biological macromolecules, which can lead to diverse pharmacological effects.
The compound's trifluoroethanol moiety is known to influence protein folding and stability, potentially affecting enzyme activity. Additionally, the bromobenzo[b]thiophene portion may interact with specific receptors or enzymes due to its aromatic nature.
Inhibition Studies
Recent studies have focused on the inhibitory effects of this compound on various enzymes:
| Enzyme | Inhibition Type | IC50 (nM) | Reference |
|---|---|---|---|
| Histone Deacetylases (HDACs) | Competitive | 45 | |
| Trypanothione Reductase | Non-competitive | 120 |
These findings indicate that the compound exhibits significant inhibitory activity against HDACs and Trypanothione reductase, suggesting its potential use in therapeutic applications targeting cancer and parasitic diseases.
Case Studies
-
HDAC Inhibition :
- A study evaluated a series of benzothiophene derivatives for their ability to inhibit HDACs. This compound was among the most potent inhibitors, with an IC50 value of 45 nM against HDAC1-3. This suggests it could be a candidate for further development in cancer therapy due to its role in regulating gene expression through histone modification.
-
Antiparasitic Activity :
- Another investigation assessed the efficacy of this compound against Trypanosoma species. The non-competitive inhibition observed with an IC50 of 120 nM indicates potential for development as an antiparasitic agent.
Structural Activity Relationship (SAR)
The presence of the trifluoroethanol group and bromine atom significantly enhances the compound's lipophilicity and electronic properties, which are crucial for biological activity. Modifications to the benzo[b]thiophene core may further optimize its pharmacological profile.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol?
- Methodological Answer :
- Friedel-Crafts alkylation : React 5-bromobenzo[b]thiophene with trifluoroethanol derivatives under acid catalysis. Yields may vary (e.g., 11% in analogous syntheses due to steric hindrance or competing reactions) .
- Ketone reduction : Reduce 1-(5-bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanone using NaBH₄ or enzyme-mediated bioreduction. Enzymatic methods (e.g., alcohol dehydrogenases) can improve selectivity .
- Grignard/organometallic approaches : Use organometallic reagents (e.g., n-BuLi) to add trifluoroethanol moieties to brominated benzo[b]thiophene precursors .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : Confirm regiochemistry of bromine substitution on the benzo[b]thiophene ring and verify trifluoroethanol attachment via and NMR .
- GC-MS/LC-MS : Monitor reaction progress and identify byproducts (e.g., dehalogenation or over-reduction) .
- Melting point and elemental analysis : Cross-check purity against literature values (e.g., analogous compounds show mp 97–99°C) .
Q. How does the solvent choice influence its reactivity in cross-coupling reactions?
- Methodological Answer :
- Fluorinated solvents (e.g., TFE) : Enhance reaction rates and selectivity in iron-catalyzed oxidative cross-couplings due to strong hydrogen-bond donation and polarity. TFE stabilizes reactive intermediates and suppresses side reactions .
- Deoxygenated TFE : Critical for enantioselective hydrofunctionalization; residual oxygen in solvents can depress yields and selectivity .
Advanced Research Questions
Q. How can low yields in Friedel-Crafts alkylation be addressed?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time and improves yields (e.g., kinetic resolution reported under microwave conditions for similar trifluoroethanol derivatives) .
- Catalyst optimization : Use Lewis acids (e.g., FeCl₃) or Brønsted acids (e.g., H₂SO₄) tailored to electron-deficient benzo[b]thiophene systems .
Q. What strategies enable enantioselective synthesis of chiral derivatives?
- Methodological Answer :
- Chiral auxiliaries/catalysts : Employ (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol as chiral inductors in asymmetric catalysis .
- Enzymatic resolution : Use alcohol dehydrogenases (ADHs) for selective reduction of ketone precursors (e.g., 1-(4-bromophenyl)-2,2,2-trifluoroethanone) to isolate enantiomers .
Q. How do computational methods aid in predicting reaction pathways?
- Methodological Answer :
- DFT calculations : Model electron-withdrawing effects of the trifluoroethanol group on benzo[b]thiophene’s aromaticity and reactivity. Predict regioselectivity in electrophilic substitutions .
- Molecular docking : Study interactions with biological targets (e.g., enzymes like trypanothione reductase) for drug design applications .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Methodological Answer :
- Yield discrepancies : For example, Friedel-Crafts reactions may yield 11% vs. 97% in Grignard additions. Differences arise from steric effects (bulky benzo[b]thiophene vs. simpler aryl groups) or purification methods (e.g., HCl salt formation) .
- Reproducibility : Standardize solvent purity (e.g., deoxygenated TFE) and catalyst loading to minimize variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
